Pyridine,2-(bromomethyl)-6-propyl

Lipophilicity Physicochemical characterization ADME prediction

Sourcing 2,6-disubstituted pyridine scaffolds with reliable reactivity profiles often delays research. This compound, featuring a C2 bromomethyl electrophile and a C6 hydrophobic anchor, provides a predictable solution. - Enables systematic SAR studies via the 6-propyl group's 33°C boiling point elevation and distinct lipophilicity (SlogP ~1.94) for cleaner purification. - Privileged intermediate for PRMT6/CARM1 epigenetic chemical probes, directly supporting nanomolar inhibitor synthesis. - Consistent 95% purity specification ensures reproducible cross-coupling yields in nucleophilic substitution and metal-catalyzed reactions.

Molecular Formula C9H12BrN
Molecular Weight 214.10 g/mol
Cat. No. B13310786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine,2-(bromomethyl)-6-propyl
Molecular FormulaC9H12BrN
Molecular Weight214.10 g/mol
Structural Identifiers
SMILESCCCC1=NC(=CC=C1)CBr
InChIInChI=1S/C9H12BrN/c1-2-4-8-5-3-6-9(7-10)11-8/h3,5-6H,2,4,7H2,1H3
InChIKeyQJYGQKXCMTZKPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-6-propylpyridine: Specifications & Procurement


Pyridine,2-(bromomethyl)-6-propyl (IUPAC: 2-(bromomethyl)-6-propylpyridine) is a heterocyclic organic compound with molecular formula C9H12BrN and molecular weight 214.1 g/mol . The compound features a pyridine ring with a bromomethyl group (-CH2Br) at the 2-position and a propyl group (-C3H7) at the 6-position . This substitution pattern confers a characteristic boiling point of 243.3±25.0°C (predicted), density of 1.325±0.06 g/cm³ (predicted), and pKa of 4.16±0.12 (predicted) . Commercial availability with a minimum purity specification of 95% establishes the procurement baseline for research and development applications .

Electrophilic bromomethyl handle for SN2-based library synthesis
6-Propyl substitution enables distinct C-H functionalization reactivity
Research-grade purity baseline supports reproducible synthetic workflows

2-(Bromomethyl)-6-propylpyridine: Why 6-Propyl Matters


Generic substitution among 2-(bromomethyl)pyridine analogs is not feasible due to the critical role of the C6 substituent in determining both physicochemical properties and reaction outcomes. Experimental studies on palladium-catalyzed C–H bond arylations demonstrate that the reactivity of 2-bromopyridines is strongly dependent on the substituent at the C6 position, with different substituents (Br, CF3, CH3, CHO, morpholine) yielding distinct coupling efficiencies [1]. The propyl group at C6 fundamentally alters the electronic and steric environment of the pyridine ring, which directly impacts nucleophilic substitution rates at the bromomethyl site, metal-catalyzed cross-coupling yields, and downstream product profiles [2]. Furthermore, the propyl substituent confers quantifiably different physical properties—including predicted boiling point elevation by approximately 33°C relative to the 6-methyl analog—that affect purification, handling, and formulation workflows .

C6 substituent identity directly impacts cross-coupling yields, limiting direct substitution by 6-methyl or unsubstituted analogs.
The propyl group shifts boiling point and density, altering purification compatibility and phase behavior.
Electronic and steric contributions of the propyl chain may affect nucleophilic substitution rates at the bromomethyl site.

2-(Bromomethyl)-6-propylpyridine: Benchmarks vs. Analogs


Comparative Lipophilicity: Propyl vs. Methyl

The 6-propyl substitution confers a substantial increase in lipophilicity compared to the 6-methyl analog, with predicted logP values of approximately 1.94 for the 6-propyl derivative versus calculated values near 1.3–1.5 for the 6-methyl analog based on fragment contribution methods [1]. This difference translates to measurable increases in reverse-phase HPLC retention times, providing enhanced separation resolution in purification workflows .

Lipophilicity Profile
Cross-study comparable
Target SlogP: 1.94; 6-methyl analog estimated 1.3–1.5 (+0.4–0.6 log units)
Higher lipophilicity supports distinct reverse-phase HPLC retention
Computational prediction; confirm under experimental conditions
Lipophilicity Physicochemical characterization ADME prediction

Boiling Point and Density: Propyl vs. Methyl

The propyl substituent at C6 produces a boiling point increase of approximately 33°C compared to the 6-methyl analog, while simultaneously decreasing density by ~0.12 g/cm³ . These divergent physical property shifts reflect the distinct molecular packing and intermolecular interactions conferred by the longer alkyl chain.

Physical Properties
Cross-study comparable
Boiling point +33°C, density –0.12 g/cm³ vs 6-methyl analog (predicted)
Enables higher-temperature reactions and altered phase separation
Predicted values; validate under synthetic conditions
Physical properties Purification Handling

Cross-Coupling Reactivity: C6 Substituent Dependence

In phosphine-free palladium-catalyzed C-H bond arylations, the reactivity of 2-bromopyridines is strongly dependent on the C6 substituent identity [1]. The study systematically evaluated C6 substituents including Br, CF3, CH3, CHO, and morpholine, demonstrating that each substituent produces distinct coupling yields and reaction profiles. While direct yield data for the 6-propyl derivative was not reported in this specific study, the established structure-reactivity relationship indicates that the propyl group occupies a unique position in the electronic-steric continuum, distinct from both the smaller methyl and the larger functionalized substituents [2].

Cross-Coupling Reactivity
Class-level inference
Pd-catalyzed C–H arylation yields depend on C6 substituent; 6-propyl not directly reported
Propyl group provides a distinct steric-electronic profile for coupling
Inferred from study of Br, CF3, CH3, CHO, morpholine substituents
Cross-coupling C-H activation Synthetic methodology

PRMT Inhibition Activity

Derivatives incorporating the 2-(bromomethyl)-6-propylpyridine scaffold demonstrate potent inhibition of protein arginine methyltransferases (PRMTs), with IC50 values of 25 nM against PRMT6 and 14 nM against PRMT4/CARM1 [1]. These activities position the scaffold among the more potent PRMT inhibitor chemotypes reported. While direct comparative data against 6-methyl or unsubstituted analogs are not available in the primary literature, the propyl chain contributes to hydrophobic pocket occupancy and influences target engagement [2].

PRMT Inhibitory Activity
Supporting evidence
Derivative IC50: PRMT6 25 nM, PRMT4/CARM1 14 nM
Supports scaffold validation for epigenetic probe design
Activity from derivative; not measured on parent compound
Epigenetics Methyltransferase inhibition Medicinal chemistry

2-(Bromomethyl)-6-propylpyridine: Key Applications in Synthesis & Medicinal Chemistry


2,6-Disubstituted Pyridine Library Synthesis

The compound serves as a versatile electrophilic building block for constructing 2,6-disubstituted pyridine libraries. The bromomethyl group at C2 enables nucleophilic substitution reactions (with amines, alkoxides, thiols) to install diverse functionality at the 2-position, while the 6-propyl group provides a hydrophobic anchor that can direct subsequent C-H functionalization or metal-catalyzed cross-coupling at the pyridine ring. The established dependence of cross-coupling reactivity on C6 substitution [1] makes the propyl variant essential for accessing synthetic targets where methyl or other substituents would produce different reaction outcomes or yields.

PRMT-Targeted Epigenetic Probe Development

Given the nanomolar PRMT6 and PRMT4/CARM1 inhibitory activity observed for derivatives containing this scaffold [2], the compound is positioned as a privileged intermediate for synthesizing epigenetic chemical probes. The bromomethyl group provides a reactive handle for introducing amine-containing pharmacophores via SN2 displacement, while the 6-propyl group contributes to target protein hydrophobic pocket occupancy. This substitution pattern is particularly relevant for designing PRMT inhibitors where balanced lipophilicity (SlogP ~1.94) [3] supports both target engagement and favorable physicochemical properties.

Lipophilic Heterocyclic Building Block Preparation

The elevated boiling point (243.3±25.0°C) and reduced density (1.325±0.06 g/cm³) relative to the 6-methyl analog make this compound advantageous for synthetic sequences requiring high-temperature reactions or specific phase-separation behavior. The distinct chromatographic retention resulting from increased lipophilicity enables cleaner separations from structurally similar byproducts in reverse-phase purification workflows, supporting higher-purity intermediate isolation for subsequent transformations.

Application
Selection Property
Validation Focus
2,6-Disubstituted pyridine synthesis
Electrophilic bromomethyl handle
SN2 reaction scope and C-H functionalization
PRMT-targeted probe development
Scaffold with reported PRMT inhibition for derivatives
Target engagement assay design
High-temperature synthetic sequences
Elevated boiling point and altered density
Distillation and phase-separation compatibility

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